Cas no 951892-40-3 (3,5-Dichloro-3',5'-dimethoxybenzophenone)
3,5-Dichloro-3',5'-dimethoxybenzophenone Chemical and Physical Properties
Names and Identifiers
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- 3,5-DICHLORO-3',5'-DIMETHOXYBENZOPHENONE
- (3,5-Dichlorophenyl)(3,5-dimethoxyphenyl)methanone
- 3,5-Dichloro-3',5'-dimethoxybenzophenone
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- MDL: MFCD09801544
- Inchi: 1S/C15H12Cl2O3/c1-19-13-5-10(6-14(8-13)20-2)15(18)9-3-11(16)7-12(17)4-9/h3-8H,1-2H3
- InChI Key: LGIGQMVJTMVMAQ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C(C1C=C(C=C(C=1)OC)OC)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 315
- Topological Polar Surface Area: 35.5
3,5-Dichloro-3',5'-dimethoxybenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D088985-250mg |
3,5-Dichloro-3',5'-dimethoxybenzophenone |
951892-40-3 | 250mg |
$ 290.00 | 2022-06-06 | ||
| TRC | D088985-500mg |
3,5-Dichloro-3',5'-dimethoxybenzophenone |
951892-40-3 | 500mg |
$ 480.00 | 2022-06-06 | ||
| Fluorochem | 202024-1g |
3,5-Dichloro-3',5'-dimethoxybenzophenone |
951892-40-3 | 97% | 1g |
£340.00 | 2022-02-28 | |
| abcr | AB362155-1 g |
3,5-Dichloro-3',5'-dimethoxybenzophenone, 97%; . |
951892-40-3 | 97% | 1g |
€615.50 | 2023-04-26 | |
| abcr | AB362155-2 g |
3,5-Dichloro-3',5'-dimethoxybenzophenone, 97%; . |
951892-40-3 | 97% | 2g |
€1065.20 | 2023-04-26 | |
| Fluorochem | 202024-2g |
3,5-Dichloro-3',5'-dimethoxybenzophenone |
951892-40-3 | 97% | 2g |
£624.00 | 2022-02-28 | |
| Fluorochem | 202024-5g |
3,5-Dichloro-3',5'-dimethoxybenzophenone |
951892-40-3 | 97% | 5g |
£1120.00 | 2022-02-28 | |
| abcr | AB362155-1g |
3,5-Dichloro-3',5'-dimethoxybenzophenone, 97%; . |
951892-40-3 | 97% | 1g |
€614.70 | 2025-04-14 | |
| abcr | AB362155-2g |
3,5-Dichloro-3',5'-dimethoxybenzophenone, 97%; . |
951892-40-3 | 97% | 2g |
€1064.00 | 2025-04-14 | |
| abcr | AB362155-5g |
3,5-Dichloro-3',5'-dimethoxybenzophenone, 97%; . |
951892-40-3 | 97% | 5g |
€1843.90 | 2025-04-14 |
3,5-Dichloro-3',5'-dimethoxybenzophenone Suppliers
3,5-Dichloro-3',5'-dimethoxybenzophenone Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 3,5-Dichloro-3',5'-dimethoxybenzophenone
Professional Introduction to 3,5-Dichloro-3',5'-dimethoxybenzophenone (CAS No. 951892-40-3)
3,5-Dichloro-3',5'-dimethoxybenzophenone, identified by the Chemical Abstracts Service Number (CAS No.) 951892-40-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the benzophenone class, characterized by its aromatic structure consisting of two benzene rings joined by a carbonyl group. The presence of chlorine and methoxy substituents at specific positions on the benzophenone core imparts unique electronic and photophysical properties, making it a valuable intermediate in various synthetic applications.
The structural configuration of 3,5-Dichloro-3',5'-dimethoxybenzophenone (CAS No. 951892-40-3) is meticulously designed to enhance its reactivity and functionality. The chlorine atoms at the 3 and 5 positions contribute to electrophilic aromatic substitution reactions, while the methoxy groups at the 3' and 5' positions introduce electron-donating effects. This balance of substituents makes the compound highly versatile in organic synthesis, particularly in the development of fine chemicals and pharmaceutical intermediates.
In recent years, 3,5-Dichloro-3',5'-dimethoxybenzophenone (CAS No. 951892-40-3) has been extensively studied for its potential applications in photodynamic therapy (PDT) and photocatalysis. The compound's ability to absorb light in the visible spectrum and generate reactive oxygen species has been exploited in medical research aimed at developing novel anticancer agents. Studies have demonstrated that derivatives of this compound exhibit promising phototoxicity against various cancer cell lines, suggesting its therapeutic efficacy in combination with light sources.
Moreover, the photophysical properties of 3,5-Dichloro-3',5'-dimethoxybenzophenone (CAS No. 951892-40-3) have been leveraged in advanced materials science. Researchers have utilized this compound as a photosensitizer in organic electronics, particularly in organic light-emitting diodes (OLEDs) and photovoltaic cells. The electron-donating methoxy groups and electron-withdrawing chlorine atoms optimize the energy levels of the molecule, facilitating efficient charge transport and luminescence. This has led to significant advancements in the performance of flexible and lightweight electronic devices.
The synthesis of 3,5-Dichloro-3',5'-dimethoxybenzophenone (CAS No. 951892-40-3) involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include chlorination of pre-existing methoxy-substituted benzophenones followed by methylation of the chlorinated product. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve higher yields and purities. These synthetic methodologies highlight the compound's importance as a building block in industrial-scale chemical production.
Recent research has further explored the biological activity of 3,5-Dichloro-3',5'-dimethoxybenzophenone (CAS No. 951892-40-3) beyond its photodynamic applications. Studies have indicated that this compound exhibits inhibitory effects on certain enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drug development. The structural features of the molecule allow it to interact with specific binding sites on target enzymes, modulating their activity and reducing inflammation.
The role of 3,5-Dichloro-3',5'-dimethoxybenzophenone (CAS No. 951892-40-3) in material science extends to its use as a precursor for functional dyes and pigments. Its ability to undergo selective functionalization allows for the creation of vibrant colors with high stability under various environmental conditions. This has opened up new possibilities in textile manufacturing, inkjet printing, and colorimetric sensors.
In conclusion, 3,5-Dichloro-3',5'-dimethoxybenzophenone (CAS No. 951892-40-3) is a multifaceted compound with diverse applications across pharmaceuticals, materials science, and environmental technology. Its unique structural features enable it to serve as an effective intermediate in synthetic chemistry while demonstrating promising biological and photophysical properties. As research continues to uncover new applications for this compound, its significance in advancing scientific innovation is likely to grow even further.
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